5-(Chloromethyl)-4-isopropyl-1,2,3-thiadiazole
Overview
Description
5-(Chloromethyl)-4-isopropyl-1,2,3-thiadiazole is a heterocyclic compound containing a thiadiazole ring substituted with a chloromethyl group at the 5-position and an isopropyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-4-isopropyl-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-isopropyl-1,2,3-thiadiazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like distillation, crystallization, or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-4-isopropyl-1,2,3-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines, thiols, or alcohols replace the chlorine atom.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the thiadiazole ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as dimethylformamide or acetonitrile.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazole derivatives.
Scientific Research Applications
5-(Chloromethyl)-4-isopropyl-1,2,3-thiadiazole has several scientific research applications:
Medicinal Chemistry: It is explored as a potential pharmacophore in the design of antimicrobial, antifungal, and anticancer agents.
Materials Science: The compound is investigated for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is used as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-4-isopropyl-1,2,3-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The isopropyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)isoxazole: Similar in structure but contains an isoxazole ring instead of a thiadiazole ring.
5-Chloromethyl-2-methoxy-benzaldehyde: Contains a benzaldehyde moiety with a chloromethyl group.
2-Chloro-5-(chloromethyl)pyridine: Contains a pyridine ring with chloromethyl and chloro substituents.
Uniqueness
5-(Chloromethyl)-4-isopropyl-1,2,3-thiadiazole is unique due to the presence of both a chloromethyl and an isopropyl group on the thiadiazole ring, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
5-(chloromethyl)-4-propan-2-ylthiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2S/c1-4(2)6-5(3-7)10-9-8-6/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDHFJBHXNJEER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(SN=N1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649346 | |
Record name | 5-(Chloromethyl)-4-(propan-2-yl)-1,2,3-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060817-54-0 | |
Record name | 5-(Chloromethyl)-4-(1-methylethyl)-1,2,3-thiadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1060817-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Chloromethyl)-4-(propan-2-yl)-1,2,3-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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